8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione
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Description
8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione is a chemical compound that belongs to the class of xanthine derivatives. It is commonly known as EPPD or Rolipram. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Psychotropic Activity
Research into derivatives of 8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione has revealed compounds with significant psychotropic properties, particularly as ligands for serotonin (5-HT) receptors, which are implicated in antidepressant and anxiolytic effects. A study by Chłoń-Rzepa et al. (2013) on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents showed potential anxiolytic and antidepressant activities, indicating the role of these compounds in modulating serotonin pathways Chłoń-Rzepa et al., 2013.
Analgesic and Anti-inflammatory Properties
The modification of this compound to include carboxylic, ester, or amide moieties has led to the discovery of compounds with notable analgesic and anti-inflammatory effects. Zygmunt et al. (2015) synthesized a series of these derivatives, demonstrating significant pain-relief properties in vivo, surpassing some reference drugs in effectiveness Zygmunt et al., 2015.
properties
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O2/c1-5-20-6-8-21(9-7-20)15-17-13-12(22(15)10-11(2)3)14(23)18-16(24)19(13)4/h11H,5-10H2,1-4H3,(H,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEHUZFOIAHCLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC(C)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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